N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, one common method involves the use of 2-aminophenol and an aromatic aldehyde in the presence of a catalyst such as FeCl3 in toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are frequently employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide include other benzoxazole derivatives such as:
- 2-amino benzoxazole
- 5,7-dichloro-1,3-benzoxazol-2-yl derivatives
- Chlorobenzoxazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6153-59-9 |
---|---|
Molecular Formula |
C22H17ClN2O4 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H17ClN2O4/c1-27-19-9-7-13(11-20(19)28-2)21(26)24-16-6-4-3-5-15(16)22-25-17-12-14(23)8-10-18(17)29-22/h3-12H,1-2H3,(H,24,26) |
InChI Key |
ARMCSOJQCZAEEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=C(O3)C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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